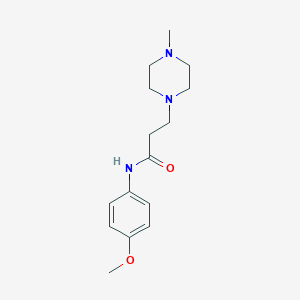
N-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a synthetic compound that belongs to the class of arylcyclohexylamines and has been studied extensively for its effects on the central nervous system.
Wirkmechanismus
CPP acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the NMDA receptor, CPP reduces the influx of calcium ions into the neuron, which can lead to the suppression of excitatory neurotransmission. Additionally, CPP has been shown to increase the release of GABA, which is an inhibitory neurotransmitter, leading to an overall reduction in neuronal activity.
Biochemical and Physiological Effects
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the suppression of excitatory neurotransmission, and the enhancement of inhibitory neurotransmission. Additionally, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders. Additionally, CPP has a relatively long half-life, which allows for sustained effects on the central nervous system. However, one limitation of using CPP is its potential for toxicity, which requires careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several potential future directions for research involving CPP. One area of interest is the development of novel compounds that target the NMDA receptor with greater specificity and selectivity than CPP. Additionally, there is a need for further research into the potential therapeutic applications of CPP in treating neurological disorders such as depression, anxiety, and schizophrenia. Finally, there is a need for more studies on the long-term effects of CPP on the central nervous system, including its potential for neurotoxicity and neuroprotection.
Synthesemethoden
CPP is synthesized through a multi-step process that involves the reaction of 3-chlorophenyl magnesium bromide with 1-pyrrolidinepropanone, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action involves the modulation of glutamatergic and GABAergic neurotransmission.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-3-(pyrrolidin-1-yl)propanamide |
|---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-4-3-5-12(10-11)15-13(17)6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) |
InChI-Schlüssel |
QGRHQWYMNPSSDQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)







![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)